5-Phenoxypyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLUIDMQSVTQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 5 Phenoxypyridine 2 Carbonitrile Derivatives
Reactivity of the Pyridine (B92270) Ring System
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is generally difficult for electron-rich aromatic systems like benzene (B151609). youtube.com The presence of strong electron-withdrawing groups, such as a nitrile or nitro group, further activates the ring for SNAr. nih.govnih.gov In pyridines, nucleophilic attack often occurs at the positions ortho and para to the nitrogen (C2, C4, C6), as these positions can best stabilize the negative charge in the intermediate Meisenheimer-type adduct. youtube.com
For 5-phenoxypyridine-2-carbonitrile, the C6 and C4 positions are the most likely sites for nucleophilic attack. The C2 position is already substituted, and the nitrile group at this position strongly activates the C6 position. Research on related structures like pentafluoropyridine (B1199360) has shown that nucleophilic attack occurs selectively at the C4 position under mild conditions, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org In studies of 3-nitropyridines, nucleophiles such as thiols have been shown to selectively displace the nitro group. nih.gov This suggests that while the phenoxy group itself is a poor leaving group, substitution at other activated positions on the ring is a primary reaction pathway. The process involves the addition of a nucleophile to form a negatively charged intermediate, followed by the elimination of a leaving group to restore aromaticity. nih.govyoutube.com
Electrophilic Aromatic Substitution (EAS):
Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. youtube.com The nitrogen atom's lone pair readily complexes with Lewis acids, which are often required as catalysts, leading to the formation of a pyridinium (B92312) ion. masterorganicchemistry.comlibretexts.org This positively charged species is heavily deactivated towards attack by an electrophile. If the reaction does proceed, it requires forcing conditions and substitution typically occurs at the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. youtube.commasterorganicchemistry.comlibretexts.org
In this compound, the ring is further deactivated by the electron-withdrawing nitrile group. Although the phenoxy group at C5 is an ortho-, para-director and an activating group in benzene chemistry, its effect is largely overcome by the deactivating nature of the pyridine nitrogen and the nitrile group. Therefore, electrophilic substitution on the pyridine core of this compound is highly unfavorable. Any potential electrophilic attack would most likely target the electron-rich phenoxy ring rather than the pyridine core.
Table 1: Predicted Regioselectivity of Substitutions on the this compound Core
| Reaction Type | Reagent Type | Predicted Reactive Positions | Rationale |
|---|---|---|---|
| Nucleophilic Substitution | Nucleophiles (e.g., R-S⁻, RO⁻) | C6, C4 | The pyridine nitrogen and C2-nitrile group strongly withdraw electron density, activating these positions for attack. nih.govrsc.org |
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | Highly Unfavorable | The pyridine nitrogen and nitrile group are strongly deactivating, making the ring resistant to electrophilic attack. youtube.commasterorganicchemistry.com |
While aromatic rings are notable for their stability, the pyridine ring can undergo cleavage under specific, often harsh, conditions. Nucleophilic attack can sometimes lead to ring-opening as a subsequent step after the initial addition. For instance, the attack of a potent nucleophile on an electron-deficient pyridine ring can form an anionic adduct that, instead of eliminating a leaving group to restore aromaticity, undergoes bond cleavage, leading to a linear, more stable anion. youtube.com This type of reaction, however, is not common and is highly dependent on the substrate and reaction conditions. There is limited specific literature detailing the ring-opening or rearrangement pathways for this compound itself.
Transformations of the Nitrile Group in Pyridine-Carbonitrile Structures
The nitrile group is a highly versatile functional group that can participate in a wide array of chemical transformations, including cycloadditions, C-H functionalization, and radical cascades.
The carbon-nitrogen triple bond of the nitrile group can act as a component in various cycloaddition reactions to construct new ring systems.
[2+2+2] Cycloaddition: This reaction is a powerful method for synthesizing highly substituted pyridines. organic-chemistry.org Transition metals, particularly cobalt and rhodium, are effective catalysts for the cycloaddition of two alkyne molecules with one nitrile molecule. organic-chemistry.orgrsc.org In this transformation, the nitrile group of a pyridine-carbonitrile derivative serves as a two-atom component, reacting with two alkyne units to form a new pyridine ring fused or linked to the original structure. This method is noted for its efficiency and atom economy in creating complex heterocyclic scaffolds. rsc.org
[3+2] Cycloaddition: The nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions. For example, azomethine ylides, often generated in situ from glycine (B1666218) derivatives, can react with nitriles in a [3+2] fashion to yield five-membered heterocyclic rings like imidazoles. nih.gov This provides a route to polycyclic systems containing both pyridine and imidazole (B134444) motifs.
[4+2] Cycloaddition (Diels-Alder Reaction): While the nitrile group itself does not typically participate as a dienophile in standard Diels-Alder reactions, the pyridine ring system can. In inverse-electron-demand Diels-Alder reactions, an electron-deficient diene reacts with an electron-rich dienophile. acsgcipr.org Pyridine-carbonitriles, being electron-poor, can function as the diene component, reacting with electron-rich alkenes or alkynes to form bicyclic adducts that can subsequently aromatize. mdpi.com This reaction is a transformation of the pyridine ring, facilitated by the electronic properties influenced by the nitrile group.
Table 2: Examples of [2+2+2] Cycloaddition Reactions Involving Nitriles
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Cationic Rh(I)/BINAP complexes | Alkynes + Nitriles | Highly functionalized pyridines | organic-chemistry.org |
| Cobalt Complexes | Diynes + Nitriles | Fused pyridine systems | rsc.org |
| Ruthenium Complexes | Alkyne + Nitrile | Substituted pyridines | youtube.com |
The functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. beilstein-journals.org Directing groups are often employed to achieve regioselectivity. The nitrile group, through its electronic influence and potential coordinating ability with metal catalysts, can direct C-H activation. In pyridine systems, electron-withdrawing groups are known to increase the acidity of ring C-H bonds, facilitating their cleavage. nih.gov
Specifically, a C3-cyano group on a pyridine ring has been shown to promote the C4-arylation by increasing the acidity of the C4-H bond. nih.gov Applying this principle to this compound, the C2-cyano group would enhance the acidity of the C3-H bond. The combined electronic effects of the ring nitrogen, the C2-cyano group, and the C5-phenoxy group would create a unique reactivity map for C-H functionalization around the ring, with the C3, C4, and C6 positions being potential sites for metal-catalyzed functionalization.
Radical reactions offer unique pathways for the construction of complex molecules. rsc.org The cyano group is an effective radical acceptor and can participate in cascade reactions, which involve a series of sequential intramolecular or intermolecular radical processes. rsc.org In these cascades, a radical adds to the carbon atom of the nitrile, forming a vinyl radical intermediate. This intermediate can then undergo further cyclization or other radical transformations.
One documented strategy involves the addition of a radical to an alkene, followed by an intramolecular cyclization where the newly formed radical is trapped by a nitrile group. nih.gov This radical addition/nitrile insertion/cyclization cascade allows for the synthesis of complex polycyclic aromatic systems, such as phenanthridines, using the nitrile as a linchpin to stitch together different parts of the molecule. nih.gov Photoredox catalysis is often employed to initiate these radical cascades under mild conditions. nih.govnih.gov The generation of pyridine-boryl radicals from 4-cyanopyridine (B195900) is another example of how the nitrile group can be used to initiate novel radical chemistry. acs.org
Influence of Phenoxy Substituent on Reactivity
Electronic Effects on Reaction Pathways
The electronic nature of the phenoxy substituent is twofold, involving competing inductive and resonance effects that modulate the electron density of the pyridine ring. The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects. stackexchange.com This deactivation makes electrophilic substitution on an unsubstituted pyridine ring significantly slower than on benzene and directs incoming electrophiles to the meta-position (C-3 and C-5). stackexchange.com The presence of a cyano group at the 2-position further deactivates the ring due to its strong electron-withdrawing nature.
The phenoxy group at the 5-position introduces a counteracting influence. The ether oxygen atom possesses lone pairs of electrons that can be donated to the pyridine ring via a resonance (mesomeric) effect. This donation is most pronounced at the ortho and para positions relative to the substituent. In the case of this compound, this would increase electron density at positions 2, 4, and 6. However, the oxygen atom is also highly electronegative and exerts a strong electron-withdrawing inductive effect (σ-acceptor).
Electrophilic Aromatic Substitution: For electrophilic attack on the pyridine ring, the resonance donation from the phenoxy group can partially offset the deactivating effects of the ring nitrogen and the cyano group. This can make the ring more susceptible to substitution than a pyridine ring bearing only electron-withdrawing groups. The directing influence of the phenoxy group (ortho, para-directing) would favor substitution at positions 4 and 6. However, the strong deactivation by the nitrogen and cyano group still makes such reactions challenging.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally susceptible to nucleophilic attack, especially with a leaving group present. The phenoxy group's electron-donating resonance effect would, in principle, slightly decrease the ring's electrophilicity and thus slow down SNAr reactions. Conversely, its inductive withdrawal would favor such reactions. Studies on related perfluoroaromatic systems show that phenoxide can engage in favorable π-complexes with electron-deficient rings during substitution reactions, a factor that could also influence the transition state. nih.gov
Reactivity of the Cyano Group: The electronic environment influences the reactivity of the nitrile group, for instance, in hydrolysis or reduction reactions. The net electron density at C-2, as modulated by the phenoxy group, can affect the susceptibility of the nitrile carbon to nucleophilic attack.
Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig couplings, the electronic properties of the pyridine ligand are crucial. The phenoxy group can tune the electron-donating ability of the pyridine nitrogen. Research on NNN pincer ligands has shown that substituents on the pyridine ring influence the electron density at the coordinated metal center, which in turn affects the catalytic activity. nih.govnih.gov While some groups like -OBn can exhibit both electron-withdrawing and electron-donating characteristics, electron-donating groups generally increase the electron density on the metal center. nih.gov
Table 1: Summary of Electronic Effects of the Phenoxy Substituent
| Electronic Effect | Influence on Pyridine Ring | Consequence for Reaction Pathways |
| Inductive Effect (-I) | Electron-withdrawing from C-5. | Increases electrophilicity of the ring, potentially favoring nucleophilic attack. |
| Resonance Effect (+M) | Electron-donating to the π-system. | Increases electron density, particularly at positions 2, 4, and 6, partially activating the ring towards electrophiles and directing them to these positions. |
| Net Effect on Electrophilic Attack | Ambivalent; activating via resonance but part of a deactivated system. | Reaction is likely difficult but would be directed to C-4 and C-6. |
| Net Effect on Nucleophilic Attack | Ambivalent; deactivating via resonance, activating via induction. | The overall outcome depends on the specific nucleophile and reaction conditions. |
| Effect on Cyano Group | Modulates the electrophilicity of the nitrile carbon. | Can influence rates of hydrolysis, reduction, or addition reactions at the nitrile. |
Steric Effects and Conformational Analysis
The physical bulk and conformational flexibility of the phenoxy group play a critical role in dictating the reactivity of this compound by controlling the accessibility of reagents to reactive sites.
Steric Hindrance: The phenoxy group is sterically demanding. Its presence at the 5-position can significantly hinder the approach of reactants to the adjacent C-4 and C-6 positions of the pyridine ring. This steric shielding can override electronic preferences, making reactions at these sites less favorable than they would be based on electronics alone. For example, while the electronic effects of the phenoxy group might direct an incoming electrophile to the C-4 or C-6 position, the sheer size of the substituent could favor reaction at the less hindered C-3 position, despite it being electronically less favored.
Conformational Analysis: The molecule is not planar. There are two key rotational bonds that define its three-dimensional shape: the C5(pyridine)–O bond and the O–C1(phenyl) bond. The relative orientation of the pyridine and phenyl rings is determined by the dihedral angles around these bonds.
Rotation and Co-planarity: The extent to which the two rings are co-planar has significant electronic and steric implications. A more planar conformation would maximize π-orbital overlap, enhancing the resonance effect of the phenoxy group. However, this planarity would be sterically disfavored due to clashes between the ortho-hydrogens of the phenyl ring and the hydrogens at C-4 and C-6 of the pyridine ring.
Preferred Conformation: Consequently, the molecule is expected to adopt a twisted or non-planar ground-state conformation to minimize these steric repulsions. This twisted arrangement can affect reactivity by altering the electronic communication between the rings and by creating a specific three-dimensional pocket around the reactive centers of the molecule. The conformational flexibility allows the molecule to adapt its shape in response to its environment or upon binding to a catalyst or enzyme active site. nih.gov The introduction of substituents onto the phenoxy ring would further influence the preferred conformation and the degree of steric hindrance.
Table 2: Steric and Conformational Considerations
| Feature | Description | Impact on Reactivity |
| Steric Bulk | The large size of the phenoxy group. | Hinders access to adjacent C-4 and C-6 positions, potentially altering regioselectivity of reactions. |
| Conformational Flexibility | Rotation is possible around the C(pyridine)–O and O–C(phenyl) bonds. | The molecule exists as a mixture of conformers with varying degrees of twist between the two rings. |
| Preferred Conformation | A non-planar, twisted conformation is expected to be most stable to avoid steric clashes. | Reduces π-conjugation compared to a hypothetical planar structure. The specific twist angle dictates the 3D shape and accessibility of reactive sites. |
| Dynamic Effects | The molecule is not rigid. | Conformational changes can occur during a reaction, for example, to accommodate the approach of a reagent or to bind to a catalytic site. |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenoxypyridine 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for elucidating the precise connectivity and chemical environment of atoms within the 5-Phenoxypyridine-2-carbonitrile molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) and phenoxy rings are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environments.
For instance, a reported ¹H NMR spectrum in CDCl₃ shows a signal at δ 9.18 (d, J = 2.0 Hz, 1H), which is characteristic of the proton at the C6 position of the pyridine ring. rsc.org The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the nitrile group. Other signals for the pyridine ring protons and the protons of the phenoxy group appear in specific regions of the spectrum, providing a complete picture of the proton arrangement.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H6 (Pyridine) | 9.18 | d | 2.0 | rsc.org |
| Pyridine Ring Protons | Further analysis required for specific assignments | |||
| Phenoxy Ring Protons | Further analysis required for specific assignments |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to map the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
A reported ¹³C NMR spectrum in CDCl₃ reveals a signal at δ 163.1, which is assigned to the carbon atom of the nitrile group (C≡N). rsc.org The carbon atoms of the pyridine and phenoxy rings also give rise to a series of signals at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C≡N | 163.1 | rsc.org |
| Pyridine Ring Carbons | Further analysis required for specific assignments | |
| Phenoxy Ring Carbons | Further analysis required for specific assignments |
Advanced NMR Techniques (e.g., 2D-NMR, HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. nih.gov HSQC experiments correlate the signals of directly bonded ¹H and ¹³C atoms, providing definitive evidence for the connectivity within the this compound molecule. nih.gov By analyzing the cross-peaks in an HSQC spectrum, the specific proton attached to each carbon atom can be identified, resolving any ambiguities that may arise from one-dimensional spectra alone. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.
A key feature in the IR spectrum is the sharp, strong absorption band in the region of 2240-2220 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The presence of the aromatic rings (pyridine and phenoxy) is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The C-O-C (ether) linkage of the phenoxy group will show a characteristic stretching vibration in the 1260-1000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2240-2220 | vscht.cz |
| Aromatic C-H | Stretching | >3000 | vscht.cz |
| Aromatic C=C | Stretching | 1600-1450 | vscht.cz |
| Ether (C-O-C) | Stretching | 1260-1000 | vscht.cz |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₂H₈N₂O, which corresponds to a molecular weight of approximately 196.20 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.
Electron impact (EI) ionization often leads to the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could involve the cleavage of the ether bond, leading to the formation of phenoxy and pyridyl nitrile fragments. nih.govsapub.org The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈N₂O | nih.gov |
| Molecular Weight | 196.20 g/mol | nih.gov |
| Molecular Ion Peak (M⁺) | m/z ≈ 196 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy orbitals to higher energy orbitals. The conjugated π-system, which includes both the pyridine and phenoxy rings, is the primary chromophore responsible for UV absorption.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions. uzh.chlibretexts.orgyoutube.com The presence of the nitrile group and the oxygen atom of the ether linkage can also influence the electronic transitions, potentially leading to n → π* transitions. uzh.chlibretexts.orgyoutube.com The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy of the electronic transitions.
| Electronic Transition | Description | Reference |
|---|---|---|
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic systems. | uzh.chlibretexts.orgyoutube.com |
| n → π | Promotion of a non-bonding electron (from nitrogen or oxygen) to a π antibonding orbital. | uzh.chlibretexts.orgyoutube.com |
X-ray Diffraction for Solid-State Structural Determination
The crystal structure of this compound was determined by Mootz and Wussow and is available in the Crystallography Open Database (COD) under the entry number 5000205. This analysis provides a comprehensive view of the molecule's conformation and how it packs in the crystalline state.
Crystallographic Data
The crystallographic data reveals that this compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters, which define the repeating unit of the crystal lattice, have been precisely measured and are detailed in the table below.
| Crystal Parameter | Value |
| Formula | C₁₂H₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.565 |
| b (Å) | 5.864 |
| c (Å) | 13.011 |
| α (°) | 90 |
| β (°) | 114.19 |
| γ (°) | 90 |
| Volume (ų) | 944.3 |
| Z | 4 |
Table 1: Crystallographic data for this compound.
Molecular and Crystal Packing Analysis
The X-ray diffraction data allows for a detailed examination of the bond lengths and angles within the this compound molecule. These experimental values provide insight into the electronic distribution and steric effects within the molecule.
The nitrile group, with its electronegative nitrogen atom, can also participate in weak intermolecular interactions, further influencing the packing arrangement. The specific distances and angles of these interactions can be precisely determined from the crystallographic data, providing a complete picture of the forces governing the solid-state architecture of this compound.
Computational Chemistry and Theoretical Investigations of 5 Phenoxypyridine 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into molecular behavior at the atomic level.
Density Functional Theory (DFT) Applications
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, energies, and other properties. While methodologies for DFT applications are well-established, their specific application to 5-Phenoxypyridine-2-carbonitrile has not been documented in available peer-reviewed papers.
Molecular Structure Optimization and Electronic Structure Analysis
A molecular structure optimization would typically involve using a DFT method (like B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. This process yields precise bond lengths, bond angles, and dihedral angles. An electronic structure analysis would further describe the distribution of electrons within the molecule. This foundational data for this compound is not present in the accessible literature.
Energy Profiles and Transition State Calculations
These calculations are performed to understand reaction mechanisms, determining the energy barriers that must be overcome for a chemical reaction to occur. This involves locating the transition state structures along a reaction coordinate. Without a specific reaction context or published studies, energy profiles and transition state data for this compound cannot be provided.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaps.org The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, specific calculated values for HOMO-LUMO energies are not available.
Ab Initio Methods and Electron Propagator Theory for Advanced Electronic Structure
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While DFT is highly popular, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with Electron Propagator Theory, can provide more accurate electronic structure details in certain cases. Searches for advanced ab initio or electron propagator studies on this compound yielded no specific results.
Advanced Theoretical Spectroscopy
Theoretical spectroscopy, using methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of various spectroscopic properties, aiding in the interpretation of experimental data.
Computational methods can predict spectroscopic data such as UV-Vis absorption wavelengths, NMR chemical shifts, and IR vibrational frequencies. While experimental spectra for compounds are often available, the corresponding theoretical predictions for this compound, which would allow for a detailed assignment of spectral features to specific molecular motions or electronic transitions, are not present in the reviewed literature.
Analysis of the transition dipole moment and the nature of electronic excitations (e.g., charge transfer) is crucial for understanding the photophysical properties of a molecule. This type of analysis is a standard output of TD-DFT calculations. In the absence of such calculations for this compound, no information can be provided on its charge transfer characteristics or the nature of its electronic transitions.
Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
Theoretical Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how the structural features of a molecule influence its activity. These studies typically involve computational methods to correlate molecular descriptors with observed activities.
Molecular Docking Studies for Mechanistic Insights (theoretical, not biological efficacy)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein. This provides theoretical insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Similar to QSAR studies, there is a lack of published molecular docking studies specifically investigating the interactions of this compound with any biological target. While molecular docking has been applied to a wide range of cyanopyridine and phenoxy-containing compounds to explore their binding mechanisms with various enzymes and receptors, the specific binding characteristics of this compound remain unexplored from a theoretical standpoint.
Advanced Applications in Organic Synthesis and Material Science
Building Block for Complex Heterocyclic Systems
The inherent reactivity of the nitrile group and the electronic properties of the pyridine (B92270) ring position 5-Phenoxypyridine-2-carbonitrile as a valuable precursor for the synthesis of more elaborate molecular architectures.
Synthesis of Fused Pyridine Derivatives (e.g., Pyrido-pyrimidines, Thienopyridines)
The synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines and thienopyridines, often relies on the versatile reactivity of aminopyridine or pyridine carbonitrile precursors. While specific examples detailing the use of this compound are not prevalent in existing literature, the general synthetic strategies for these fused systems provide a clear blueprint for its potential applications.
Pyrido[2,3-d]pyrimidines: These structures are typically assembled by constructing a pyrimidine (B1678525) ring onto a pre-existing pyridine core. A common approach involves the reaction of a 2-aminopyridine (B139424) derivative with a three-carbon component. In the context of this compound, a hypothetical pathway would first involve the reduction of the nitrile group to an amine, yielding 5-phenoxypyridin-2-yl)methanamine. This intermediate could then be reacted with various reagents, such as β-dicarbonyl compounds or their equivalents, to construct the fused pyrimidine ring. The phenoxy group at the 5-position would remain as a key substituent, influencing the electronic properties and solubility of the final pyrido[2,3-d]pyrimidine (B1209978) derivative.
Thienopyridines: The construction of thienopyridines often involves the annulation of a thiophene (B33073) ring onto a pyridine scaffold. A well-established method is the Gewald reaction, which utilizes a β-cyanoketone, elemental sulfur, and an amine. While this compound itself is not a direct substrate for the classical Gewald reaction, its derivatives could be. For instance, functionalization of the pyridine ring to introduce an active methylene (B1212753) group adjacent to the nitrile could create a suitable precursor. Subsequent reaction with sulfur and an appropriate reagent would lead to the formation of a thieno[2,3-b]pyridine (B153569) ring fused to the original pyridine core, carrying the 5-phenoxy substituent.
Construction of Carbo- and Other Complex Heterocyclic Scaffolds
The reactivity of the cyano group in this compound extends beyond the synthesis of fused pyridines, offering pathways to a diverse range of carbocyclic and other complex heterocyclic structures. The nitrile can participate in various cycloaddition reactions and can be transformed into other functional groups that serve as handles for further molecular elaboration.
For example, the [2+2+2] cycloaddition of the nitrile with alkynes, catalyzed by transition metals like cobalt or rhodium, could lead to the formation of a new, fused pyridine ring, resulting in a substituted 2,2'-bipyridine (B1663995) derivative. The phenoxy group would play a crucial role in modulating the electronic properties and, consequently, the reactivity and selectivity of such transformations.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, as mentioned earlier. These transformations open up a vast array of synthetic possibilities for coupling with other molecules to build complex scaffolds. For instance, the resulting carboxylic acid could be used in peptide couplings or esterifications to attach other molecular fragments.
Role in Metal-Catalyzed Organic Transformations
The nitrogen atom of the pyridine ring and the nitrile group in this compound possess lone pairs of electrons, making them potential coordinating sites for metal ions. This characteristic suggests a significant, albeit largely unexplored, role for this compound in the realm of metal-catalyzed organic transformations.
Ligand Design for Transition Metal Catalysis (e.g., Pd-catalyzed C-H activation)
Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis. The specific substitution pattern of this compound, with its phenoxy and cyano groups, could offer unique steric and electronic properties to a metal center. In palladium-catalyzed C-H activation reactions, for instance, the pyridine nitrogen can act as a directing group, guiding the catalyst to activate a specific C-H bond.
Chelation and Coordination Chemistry in Synthetic Processes
The potential for this compound to act as a chelating ligand, binding to a metal center through both the pyridine nitrogen and the nitrile nitrogen, opens up possibilities in coordination chemistry and its application in synthesis. The formation of a stable five-membered chelate ring with a metal ion could be a key feature.
Such chelation could be exploited in various synthetic processes. For example, the coordinated nitrile group might become more susceptible to nucleophilic attack, facilitating its transformation into other functional groups under milder conditions than in the uncoordinated state. The geometry and electronic structure of the resulting metal complexes would be of fundamental interest and could be tuned by varying the metal ion and the reaction conditions.
| Potential Coordination Modes | Description |
| Monodentate (N-pyridine) | The ligand binds to the metal center solely through the nitrogen atom of the pyridine ring. |
| Monodentate (N-nitrile) | The ligand coordinates to the metal through the nitrogen atom of the nitrile group. |
| Bidentate (N-pyridine, N-nitrile) | The ligand forms a chelate ring by coordinating to the metal through both the pyridine and nitrile nitrogen atoms. |
Development of Novel Functional Molecules (excluding specific biological applications)
The unique combination of a pyridine core, a phenoxy group, and a cyano group in this compound makes it an attractive starting point for the design and synthesis of novel functional molecules with potential applications in materials science.
The extended π-system of the molecule, encompassing the pyridine and phenoxy rings, suggests potential for applications in organic electronics. The nitrile group is a known precursor for the synthesis of various heterocyclic systems that can exhibit interesting photophysical properties, such as fluorescence or phosphorescence. By chemically modifying the this compound scaffold, for example, by introducing electron-donating or electron-withdrawing groups on the phenoxy ring, it may be possible to tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Furthermore, the ability of the pyridine and nitrile functionalities to coordinate with metal ions suggests that this compound could be a valuable building block for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. The phenoxy group could serve to functionalize the pores of such materials, imparting specific properties.
Precursors for Advanced Organic Materials
The quest for novel organic materials with tailored photophysical and electronic properties for applications in electronics has led researchers to explore heterocyclic compounds extensively. This compound emerges as a promising precursor for such materials, particularly for use in devices like Organic Light-Emitting Diodes (OLEDs). The utility of this compound is derived from the distinct roles of its constituent chemical groups.
The pyridine ring, being isoelectronic with benzene (B151609) but containing an electronegative nitrogen atom, renders the molecule electron-deficient. youtube.com This intrinsic property is highly sought after for creating electron-transporting materials (ETMs) or host materials in OLED devices. Efficient electron transport is crucial for balancing charge injection and recombination within the emissive layer, leading to higher device efficiency and stability. Heterocyclic compounds, including pyridine and phenanthroline derivatives, have been successfully incorporated into OLEDs to serve these functions. nih.gov
The nitrile (-C≡N) group further enhances the electron-withdrawing nature of the scaffold, a feature that can be beneficial for electron transport layers. Simultaneously, the phenoxy group (-OPh) provides several advantages. It imparts good solubility in organic solvents, which is essential for solution-based processing of materials, and its steric bulk can be used to control the solid-state packing and morphology of thin films, preventing undesirable crystallization and promoting the formation of stable amorphous glasses.
The combination of these features in a single molecule allows this compound to be a versatile building block. It can be incorporated into larger polymeric structures or used as a core for developing new emitters, hosts, or ETMs for next-generation displays and lighting. For instance, polymer-based OLEDs often rely on a blend of a polymer emitter with an electron-transporting material to enhance performance. worktribe.comworktribe.com
Table 1: Functional Contribution of Molecular Components in Material Science
| Component | Chemical Feature | Potential Role in Organic Materials |
|---|---|---|
| Pyridine Ring | Electron-deficient aromatic heterocycle | Core of electron-transport or host materials in OLEDs. youtube.com |
| Nitrile Group | Strong electron-withdrawing group | Enhances electron-accepting properties; improves electron injection/transport. |
| Phenoxy Group | Bulky, solubilizing group | Improves processability; controls intermolecular interactions and film morphology. |
Synthetic Methodologies for Diversification and Functionalization
The chemical structure of this compound offers multiple avenues for synthetic modification, allowing chemists to create a diverse library of derivatives with fine-tuned properties. Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled precise and efficient functionalization of such heterocyclic scaffolds.
Ruthenium-Catalyzed C-H Functionalization
A prominent strategy for diversification is the direct functionalization of the C-H bonds of the pyridine or phenyl rings. Ruthenium-catalyzed reactions are particularly powerful for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.govelsevierpure.com The pyridine nitrogen atom can act as a directing group, guiding the catalyst to activate specific C-H bonds, typically at the ortho position.
Research has demonstrated the successful ruthenium-catalyzed arylation of 2-phenoxypyridine (B1581987) systems. mdpi.com These reactions typically employ a catalyst like [RuCl2(p-cymene)]2 in the presence of a base and an arylating agent (e.g., an aryl halide) to forge new C-C bonds. mdpi.comresearchgate.net Such methodologies allow for the direct attachment of various aryl groups to the pyridine core, profoundly altering the electronic and steric profile of the molecule for specific applications. The mechanism often proceeds through a carboxylate-assisted cyclometalation, where a ruthenium-carboxylate complex facilitates the C-H activation step. rsc.orgacs.org
Table 2: Representative Conditions for Ruthenium-Catalyzed C-H Arylation
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | [RuCl2(p-cymene)]2 | mdpi.com |
| Arylating Agent | Aryl Halides (e.g., Aryl Bromide) | mdpi.com |
| Base | Potassium Carbonate (K₂CO₃) | mdpi.com |
| Additive | Potassium Acetate (KOAc) | mdpi.com |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | mdpi.com |
Other Functionalization Pathways
Beyond C-H activation, the this compound scaffold can be diversified through other means:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially if a leaving group is present. A related strategy involves activating the ring by converting the pyridine nitrogen to a trimethylammonium salt, which can then be displaced by various nucleophiles (e.g., alkoxides, thiolates) to install new functional groups. nih.gov
Modification of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form new heterocyclic rings (e.g., tetrazoles), each transformation yielding a new class of compounds with distinct chemical properties.
These synthetic methodologies underscore the value of this compound as a platform molecule, providing access to a wide array of functionalized derivatives for exploration in both medicinal chemistry and material science.
Q & A
Q. What are the common synthetic routes for preparing 5-Phenoxypyridine-2-carbonitrile?
A three-step synthesis approach is often employed, adapted from methodologies for analogous pyridine carbonitriles :
Cyanoenamine Formation : React a pyridine precursor (e.g., 5-halo-pyridine derivatives) with a nitrile source under basic conditions.
Phenoxy Group Introduction : Use Ullmann coupling or nucleophilic aromatic substitution to attach the phenoxy moiety.
Purification : Column chromatography or recrystallization in ethanol/water mixtures yields the final product.
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyanoenamine | KOH, DMF, 80°C | 60-75% |
| 2 | Coupling | CuI, phenoxide, 120°C | 50-65% |
| 3 | Purification | Ethanol/H₂O | >95% purity |
Q. How is this compound characterized spectroscopically?
Key techniques include:
- X-ray Crystallography : Resolves bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between pyridine and phenoxy groups .
- NMR : -NMR shows aromatic protons at δ 7.2–8.5 ppm; -NMR confirms the nitrile carbon at ~115 ppm.
- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?
Discrepancies in properties (e.g., dipole moments, reaction energetics) arise from functional choices in density functional theory (DFT):
Q. What experimental parameters optimize the diastereoselective synthesis of this compound derivatives?
Critical factors include:
Q. How can researchers assess the toxicity and ecological impact of this compound in the absence of experimental data?
Use predictive models:
- In Silico Tools : EPA EPI Suite estimates biodegradation (e.g., BIOWIN score <2.5 suggests persistence) .
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 5-Fluoro-2-piperidinopyridine) to infer acute toxicity (LD₅₀ ~300 mg/kg in rats) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 145–155°C)?
Possible reasons:
Q. How should researchers address conflicting computational predictions for the compound’s reactivity?
- Functional Benchmarking : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify consensus reaction pathways .
- Experimental Validation : Use kinetic studies (e.g., Arrhenius plots) to resolve discrepancies in activation energies.
Methodological Guidelines
Q. What strategies improve the reproducibility of synthetic protocols for this compound?
Q. How can researchers design experiments to probe the compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
